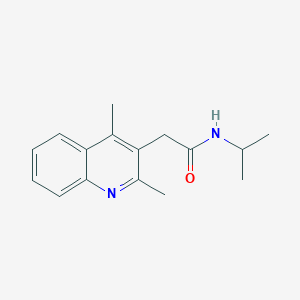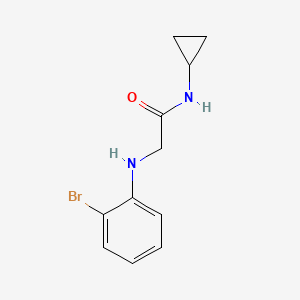
2-(2-bromoanilino)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromoanilino)-N-cyclopropylacetamide, also known as BRD0705, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of anilino amides and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-(2-bromoanilino)-N-cyclopropylacetamide involves the inhibition of the activity of bromodomain-containing proteins (BRDs). These proteins are involved in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting the activity of BRDs, 2-(2-bromoanilino)-N-cyclopropylacetamide can prevent the expression of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-bromoanilino)-N-cyclopropylacetamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, this compound has been found to have anti-inflammatory properties. It has also been shown to improve glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-bromoanilino)-N-cyclopropylacetamide in lab experiments is its specificity for BRDs. This makes it a useful tool for studying the role of BRDs in various biological processes. However, the low yield of the synthesis process and the high cost of the compound can be limiting factors for some experiments.
Future Directions
There are several future directions for the study of 2-(2-bromoanilino)-N-cyclopropylacetamide. One area of interest is in the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of interest is in the identification of other potential therapeutic applications for 2-(2-bromoanilino)-N-cyclopropylacetamide, such as in neurodegenerative diseases or viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-bromoanilino)-N-cyclopropylacetamide and its effects on various biological processes.
Synthesis Methods
The synthesis of 2-(2-bromoanilino)-N-cyclopropylacetamide involves a multi-step process that includes the reaction between 2-bromoaniline and cyclopropylcarbonyl chloride, followed by the addition of an amine, and then purification through recrystallization. The yield of the final product is typically around 50%.
Scientific Research Applications
2-(2-bromoanilino)-N-cyclopropylacetamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in cancer treatment. Studies have shown that 2-(2-bromoanilino)-N-cyclopropylacetamide has anti-tumor effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
properties
IUPAC Name |
2-(2-bromoanilino)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-1-2-4-10(9)13-7-11(15)14-8-5-6-8/h1-4,8,13H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVDVXJKOVSXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CNC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoanilino)-N-cyclopropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

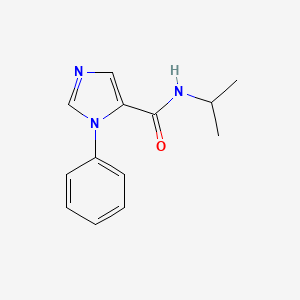


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)

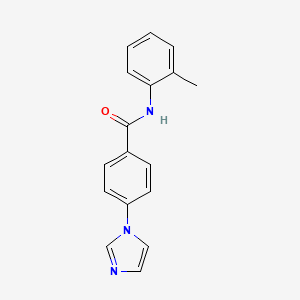
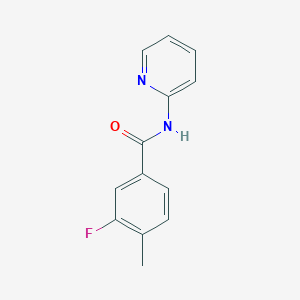
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
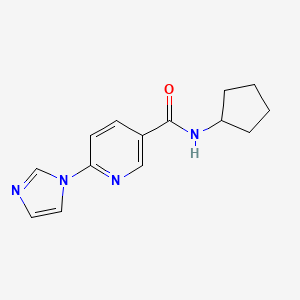
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)

